

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

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Compound of Interest

Compound Name: 1-(2,5-Dibromophenyl)sulfonylpyrrolidine


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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectroscopic and synthetic aspects of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** (CAS 691381-09-6). Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The provided synthesis protocol is a plausible and robust method based on well-established chemical transformations.

Compound Identity

IUPAC Name	1-[(2,5-Dibromophenyl)sulfonyl]pyrrolidine
CAS Number	691381-09-6
Molecular Formula	C ₁₀ H ₁₁ Br ₂ NO ₂ S
Molecular Weight	369.08 g/mol
Chemical Structure	 alt text

(Note: A placeholder for a chemical structure image is included above. In a final document, this would be replaced with a proper 2D chemical structure drawing.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**. These predictions are derived from computational models and analysis of structurally analogous compounds.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85	d	1H	Ar-H (H6)
~ 7.60	dd	1H	Ar-H (H4)
~ 7.45	d	1H	Ar-H (H3)
~ 3.40	t	4H	-N-CH ₂ -
~ 1.90	m	4H	-CH ₂ -CH ₂ -

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~ 140.0	Ar-C (C1-SO ₂)
~ 135.5	Ar-C (C6)
~ 134.0	Ar-C (C4)
~ 131.0	Ar-C (C3)
~ 122.5	Ar-C (C5-Br)
~ 120.0	Ar-C (C2-Br)
~ 48.0	-N-CH ₂ -
~ 25.0	-CH ₂ -CH ₂ -

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1350	Strong	Asymmetric SO ₂ stretch
~ 1160	Strong	Symmetric SO ₂ stretch
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2980-2850	Medium	Aliphatic C-H stretch
~ 1570, 1450	Medium-Weak	Aromatic C=C stretch
~ 1050	Medium	C-N stretch
~ 750-650	Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
367, 369, 371	High	[M] ⁺ (Molecular ion with isotopic pattern for Br ₂)
298, 300, 302	Medium	[M - C ₄ H ₈ N] ⁺
233, 235	Medium	[C ₆ H ₃ Br ₂ SO ₂] ⁺
70	High	[C ₄ H ₈ N] ⁺

Proposed Experimental Protocols

The following section details a proposed method for the synthesis and purification of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**, followed by standard procedures for its spectroscopic characterization.

Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

This synthesis is a two-step process starting from 2,5-dibromoaniline.

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

- To a stirred solution of 2,5-dibromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
- The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.
- In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 0-5 °C. Copper(I) chloride (0.1 equivalents) is added as a catalyst.
- The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

- The mixture is then poured into ice-water, and the precipitated product is collected by vacuum filtration.
- The crude 2,5-dibromobenzenesulfonyl chloride is washed with cold water and dried under vacuum.

Step 2: Synthesis of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**

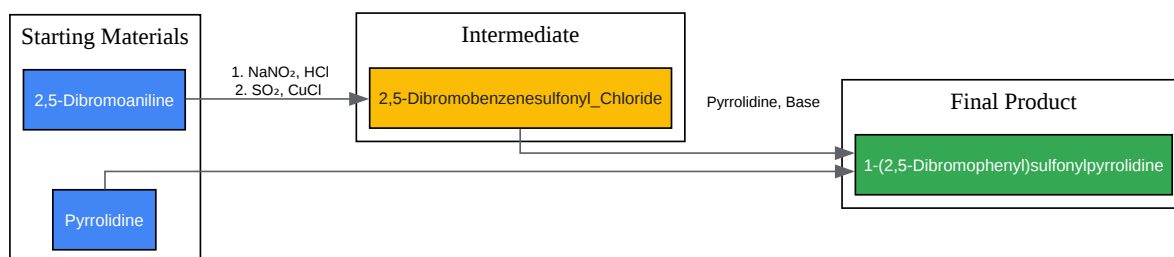
- To a solution of pyrrolidine (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0-5 °C, a solution of 2,5-dibromobenzenesulfonyl chloride (1 equivalent) in the same solvent is added dropwise.
- The reaction mixture is stirred at room temperature for 4-6 hours.
- The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the sulfonyl chloride.
- Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
- Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source.

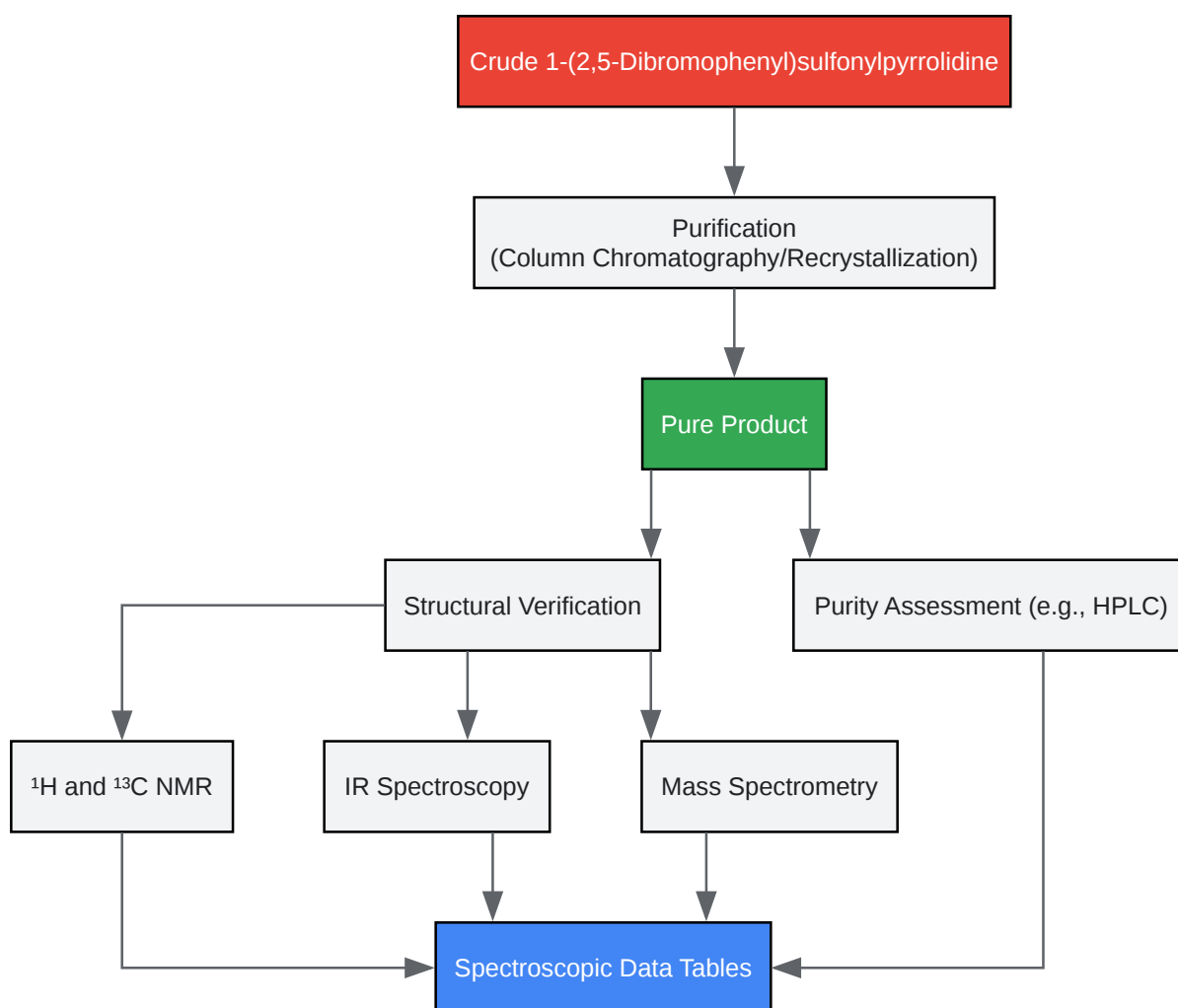
Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the analytical workflow for the characterization of the target compound.



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Caption: Synthetic pathway for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**.



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